Cas no 1353975-29-7 (4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester)
![4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1353975-29-7x500.png)
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester
- benzyl 4-(2-aminoacetyl)-1,4-diazepane-1-carboxylate
- AM94011
- 4-(2-Aminoacetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester
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- インチ: 1S/C15H21N3O3/c16-11-14(19)17-7-4-8-18(10-9-17)15(20)21-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,16H2
- InChIKey: ZKHXEQBMEIIAJF-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCN(C(CN)=O)CCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 356
- トポロジー分子極性表面積: 75.9
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286695-1g |
Benzyl 4-(2-aminoacetyl)-1,4-diazepane-1-carboxylate |
1353975-29-7 | 97% | 1g |
$1299 | 2022-03-02 | |
Chemenu | CM286695-1g |
Benzyl 4-(2-aminoacetyl)-1,4-diazepane-1-carboxylate |
1353975-29-7 | 97% | 1g |
$1299 | 2021-06-09 | |
Fluorochem | 085039-500mg |
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester |
1353975-29-7 | 500mg |
£694.00 | 2022-03-01 |
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl esterに関する追加情報
Introduction to 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS No. 1353975-29-7) and Its Emerging Applications in Chemical Biology
The compound 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS No. 1353975-29-7) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. As a derivative of the well-known diazepane scaffold, this compound combines structural features that make it a valuable tool for studying enzyme inhibition, receptor binding, and drug discovery. The presence of both an amino-acetyl moiety and a benzyl ester functionality provides multiple points for chemical modification, enabling researchers to tailor its properties for specific applications.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The diazepane core is particularly noteworthy due to its structural similarity to benzodiazepines, which are widely used for their anxiolytic and sedative properties. However, unlike benzodiazepines, diazepane derivatives often exhibit reduced pharmacological activity while maintaining similar binding affinities to certain targets. This makes them attractive for further exploration as pharmacophores or scaffolds in drug design.
The amino-acetyl group in the molecular structure of 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester introduces a reactive site that can be utilized for conjugation with other biomolecules or for further derivatization. This feature is particularly useful in the development of probes or inhibitors targeting enzymes that require amino acid residues for binding. For instance, studies have shown that such modifications can enhance the solubility and bioavailability of diazepane-based compounds, making them more suitable for in vivo applications.
The benzyl ester functionality serves as a protecting group for the carboxylic acid moiety, allowing researchers to introduce this group into a target molecule under controlled conditions. This is particularly relevant in peptide mimetics and peptidomimetics, where carboxylic acids are often critical for receptor interaction. By using a benzyl ester, chemists can prevent unwanted side reactions while maintaining the integrity of the diazepane core until the protecting group is removed at a later stage.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to identify novel bioactive compounds. The structural features of 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester make it an excellent candidate for virtual screening against various biological targets. For example, its ability to mimic amino acid residues could make it useful in targeting proteases or kinases involved in cancer progression or inflammatory diseases. Additionally, its diazepane core suggests potential interactions with GABA receptors or other neurotransmitter systems, which could be explored further.
One particularly exciting area of research involves using diazepane derivatives as scaffolds for developing small-molecule inhibitors of protein-protein interactions (PPIs). PPIs play crucial roles in many biological processes and are often considered "undruggable" targets due to their large surface areas and lack of well-defined binding pockets. However, by strategically modifying the diazepane core with functional groups like the amino-acetyl and benzyl ester, researchers can create molecules that disrupt specific PPIs while minimizing off-target effects. This approach has shown promise in preclinical studies for conditions such as Alzheimer's disease and autoimmune disorders.
The benzyl ester group also opens up possibilities for exploring prodrug strategies. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by being converted into their active form within the body. By converting the benzyl ester into a free carboxylic acid under physiological conditions, researchers can potentially enhance the bioavailability or tissue penetration of diazepane-based compounds. This strategy has been successfully applied in other therapeutic areas and may hold similar promise for diazepane derivatives.
Another emerging application lies in using 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester as a building block for larger peptidomimetic libraries. Peptidomimetics are designed to mimic the bioactivity of natural peptides but with improved stability and pharmacokinetic profiles. The combination of an amino-acetyl group and a carboxylic acid moiety allows for easy conjugation with other functional groups or biomolecules, facilitating the synthesis of complex structures that can interact with biological targets in unique ways.
The compound's potential as an intermediate in synthetic chemistry should not be overlooked either. The presence of both reactive sites—the amino-acetyl group and the benzyl ester—makes it a versatile precursor for constructing more complex molecules through various chemical transformations. For instance, nucleophilic substitution reactions can be used to introduce new functional groups at these positions, enabling chemists to fine-tune the properties of their products.
From a computational perspective, quantum mechanical calculations have been employed to study the electronic structure and reactivity of diazepane derivatives like this one. These studies have provided insights into how modifications such as introducing an amino-acetyl group influence electronic properties and potential binding interactions with biological targets. Such information is invaluable for guiding experimental efforts and optimizing drug candidates before they enter preclinical testing.
In conclusion,4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS No.1353975-29-7) represents a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features—combining an amino-acetyl group with a benzyl ester on a diazepane core—make it an excellent candidate for drug discovery initiatives aimed at modulating enzyme activity or protein-protein interactions. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,this compound will undoubtedly play an important role in advancing our understanding of biological processes and developing next-generation therapeutics.
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